molecular formula C4H5ClO2 B1599200 Methyl trans-3-chloropropenoate CAS No. 5135-18-2

Methyl trans-3-chloropropenoate

Cat. No. B1599200
CAS RN: 5135-18-2
M. Wt: 120.53 g/mol
InChI Key: ZLDNFLVIPPOXQL-NSCUHMNNSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C₄H₅ClO₂/c1-7-4(6)2-3-5/h2-3H,1H₃/b3-2+

Scientific Research Applications

Halogenation Processes

Methyl trans-3-chloropropenoate is involved in various halogenation processes. Research by Pitkänen and Korhonen (1983) demonstrated that the addition of chlorine, bromine chloride, and bromine to methyl trans-3-chloropropenoate under both ionic and radical conditions results in a mixture of regioisomers. This indicates the compound's reactivity and utility in halogenation chemistry, which is essential for synthesizing various organic compounds (Pitkänen & Korhonen, 1983).

Soil Fumigation and Degradation Studies

In the context of soil fumigation, Ou (1998) discussed the degradation of 1,3-dichloropropene (1,3-D), a compound related to methyl trans-3-chloropropenoate. The study highlighted the differential degradation rates of cis- and trans-1,3-D in soils, with trans-1,3-D degrading more rapidly. This research is crucial in understanding the environmental behavior of similar chlorinated compounds in agriculture and pest control (Ou, 1998).

Chemical and Physical Properties

Beaudet (1962) investigated the microwave spectra of isotopic species of trans-chloropropylene, closely related to methyl trans-3-chloropropenoate. This research contributes to our understanding of the compound's physical properties, such as its barrier to internal rotation and quadrupole coupling constants, which are important in spectroscopic analysis and molecular structure determination (Beaudet, 1962).

Cytochrome P450-catalyzed Hydroxylation

Atkinson et al. (1994) explored the cytochrome P450-catalyzed hydroxylation of hydrocarbons, including compounds similar to methyl trans-3-chloropropenoate. This study is significant in the field of biochemistry, particularly in understanding how enzymes metabolize various hydrocarbons, which has implications in pharmacology and toxicology (Atkinson et al., 1994).

properties

IUPAC Name

methyl (E)-3-chloroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDNFLVIPPOXQL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-3-chloropropenoate

CAS RN

5135-18-2
Record name trans-Methyl 3-chloro-2-propenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
JK Haken, IOO Korhonen - Journal of Chromatography A, 1983 - Elsevier
… It is apparent that the increments fall into two general groups, the lower increments 441, 459, 462 and 478 for methyl trans-3-chloropropenoate, …
Number of citations: 5 www.sciencedirect.com
M Pitkänen, IOO Korhonen - Tetrahedron, 1983 - Elsevier
… Abstract-The addition of chlorine, bromine chloride and bromine to methyl 2-chloropropenoate 1, methyl cis - 3 chloropropenoate 2 and methyl trans - 3 - chloropropenoate 3 under ionic …
Number of citations: 10 www.sciencedirect.com
M Dardiry, A Mohamed, E Abdelrady - Journal of Biological Studies, 2018 - onlinejbs.com
Jatropha curcas is a perennial plant belonging to the Euphorbiaceae family and it is widely used for phytoremediation techniques and biodiesel production. Jatropha curcas is also …
Number of citations: 4 onlinejbs.com
S Fitriani, DS Diningrat, AN Sari, NS Harahap… - Kalwedo …, 2023 - ojs3.unpatti.ac.id
Penelitian ini bertujuan untuk mengetahui potensi senyawa antivirus SARS-CoV-2 dari minyak esensial daun dan biji Jamblang (Syzygium cumini) beserta mekanisme antivirusnya …
Number of citations: 1 ojs3.unpatti.ac.id
FA Purba, DS Diningrat, AN Sari, NS Harahap - Kalwedo Sains, 2021 - ojs3.unpatti.ac.id
Buah jamblang (Syzygium cumini) merupakan salah satu tanaman yang telah diteliti secara ilmiah memiliki khasiat sebagai obat. Penelitian ini bertujuan untuk mengetahui kandungan …
Number of citations: 0 ojs3.unpatti.ac.id

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